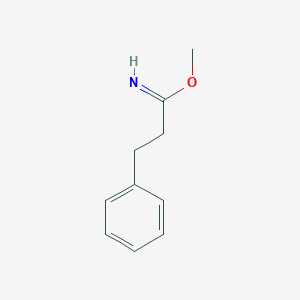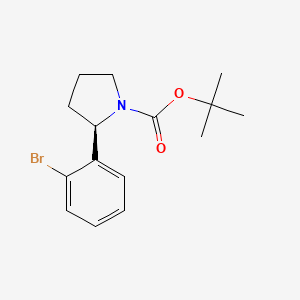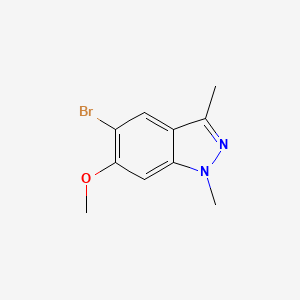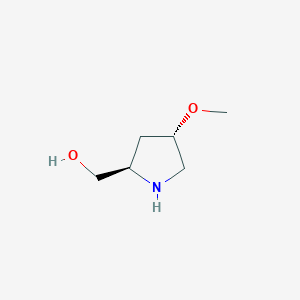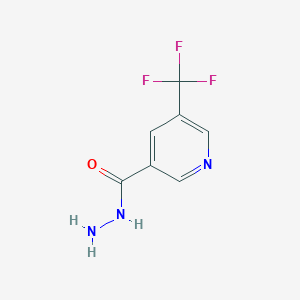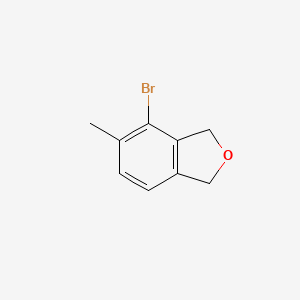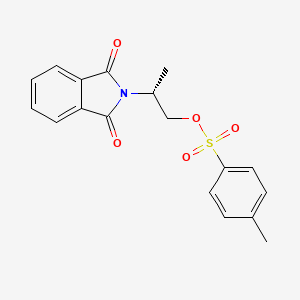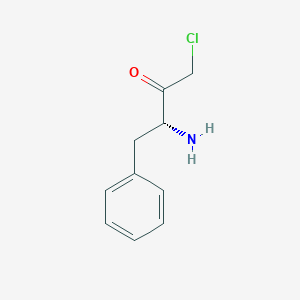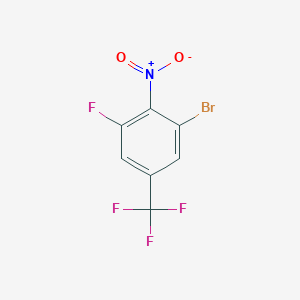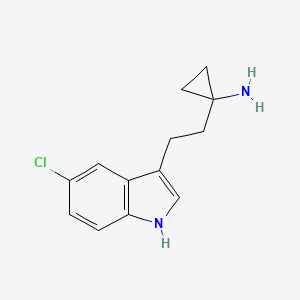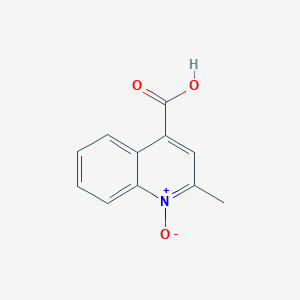
4-Carboxy-2-methylquinoline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Carboxy-2-methylquinoline 1-oxide is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications . The presence of a carboxyl group at the 4-position and a methyl group at the 2-position, along with the 1-oxide functionality, makes this compound unique and of interest for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-2-methylquinoline 1-oxide can be achieved through several methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This method provides a facile and efficient route to obtain quinoline-4-carboxylic acids.
Another method involves the Friedländer synthesis, where 2-aminobenzophenone reacts with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the quinoline ring . This method can be adapted to introduce the desired functional groups at specific positions on the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemistry approaches. These include solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
4-Carboxy-2-methylquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the N-oxide functionality can yield the corresponding quinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the quinoline ring to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as zinc dust and acetic acid are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
4-Carboxy-2-methylquinoline 1-oxide has several applications in scientific research:
作用机制
The mechanism of action of 4-Carboxy-2-methylquinoline 1-oxide involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication and transcription processes . It can also interact with enzymes and proteins, affecting their activity and function . The presence of the carboxyl and N-oxide groups enhances its binding affinity to biological targets, making it a potent bioactive molecule .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, quinoline, lacks the carboxyl and N-oxide functionalities but shares the core structure.
4-Hydroxyquinoline: This compound has a hydroxyl group at the 4-position instead of a carboxyl group.
2-Methylquinoline: Similar to 4-Carboxy-2-methylquinoline 1-oxide but without the carboxyl and N-oxide groups.
Uniqueness
This compound is unique due to the presence of both the carboxyl and N-oxide functionalities, which enhance its chemical reactivity and biological activity . These functional groups allow for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
62542-43-2 |
|---|---|
分子式 |
C11H9NO3 |
分子量 |
203.19 g/mol |
IUPAC 名称 |
2-methyl-1-oxidoquinolin-1-ium-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12(7)15/h2-6H,1H3,(H,13,14) |
InChI 键 |
IKWRCJKMTRMODX-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)C(=O)O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15222164.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine](/img/structure/B15222170.png)
